molecular formula C13H16F3NO5S2 B2820499 4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1448073-97-9

4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No.: B2820499
CAS No.: 1448073-97-9
M. Wt: 387.39
InChI Key: MPSVXZYCDAVMQZ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound featuring both sulfonyl and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of the piperidine derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethoxyphenyl Group: The final step involves the sulfonylation of the piperidine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride under suitable conditions, such as in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or sulfides.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products depend on the specific reactions but can include substituted piperidines, sulfoxides, sulfones, and various coupled products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity for biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethoxy groups can enhance binding through hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)piperidine: Lacks the trifluoromethoxyphenyl group, making it less versatile in certain applications.

    1-(4-(Trifluoromethoxy)phenyl)piperidine: Lacks the methylsulfonyl group, which may reduce its reactivity in some chemical reactions.

    4-(Trifluoromethoxy)benzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound but lacks the piperidine ring.

Uniqueness

4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonyl and trifluoromethoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5S2/c1-23(18,19)11-6-8-17(9-7-11)24(20,21)12-4-2-10(3-5-12)22-13(14,15)16/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVXZYCDAVMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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